![molecular formula C25H16Br2N4 B12583740 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile CAS No. 648901-13-7](/img/structure/B12583740.png)
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile is a complex organic compound known for its unique structure and properties It is characterized by the presence of bromine atoms, a diazenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzene with aniline derivatives to form bis(4-bromophenyl)amine. This intermediate is then subjected to diazotization and coupling reactions to introduce the diazenyl group and form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the bromine atoms may facilitate binding to specific sites on target molecules. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)amine: Shares the bis(4-bromophenyl) moiety but lacks the diazenyl and benzonitrile groups.
4-Bromophenyl ether: Contains bromine atoms but has an ether linkage instead of the diazenyl group.
4-(4-Bromophenyl)-thiazol-2-amine: Features a thiazole ring and bromine atoms but differs in overall structure.
Uniqueness
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile is unique due to its combination of bromine atoms, diazenyl group, and benzonitrile moiety. This unique structure imparts specific chemical and physical properties that distinguish it from similar compounds.
Properties
CAS No. |
648901-13-7 |
|---|---|
Molecular Formula |
C25H16Br2N4 |
Molecular Weight |
532.2 g/mol |
IUPAC Name |
4-[[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C25H16Br2N4/c26-19-3-11-23(12-4-19)31(24-13-5-20(27)6-14-24)25-15-9-22(10-16-25)30-29-21-7-1-18(17-28)2-8-21/h1-16H |
InChI Key |
KAVAERZPVOTKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
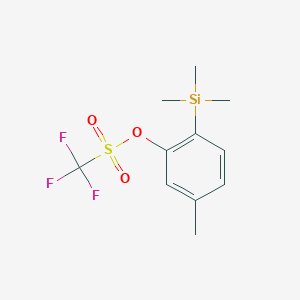
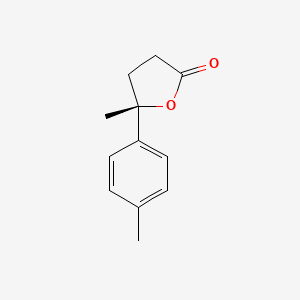
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
propanedinitrile](/img/structure/B12583687.png)

![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
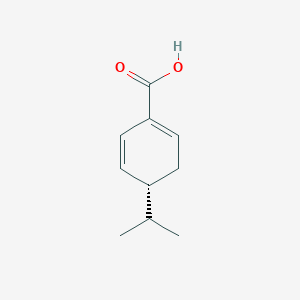
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
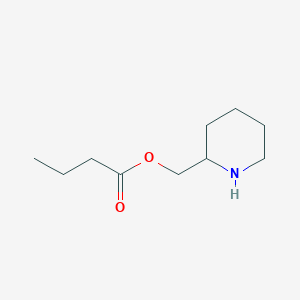
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
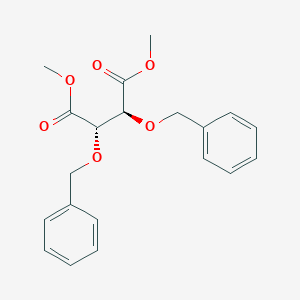

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
